Gas-Phase Decomposition Kinetics – Lower Activation Barrier for Si–C, Si–N, and N–H Bond Cleavage in Tetramethylsilazane
Theoretical calculations at the B3LYP/6-311++G(d,p)//CCSD(T)/6-311++G(d,p) level show that all three primary bond types (Si–N, Si–C, and N–H) require less energy to cleave in tetramethyldisilazane (TMDSZ) than in hexamethyldisilazane (HMDSZ) [1]. This is attributed to the presence of Si–H bonds and reduced steric hindrance in TMDSZ.
| Evidence Dimension | Activation barrier (ΔH⁰⧧) for most favorable decomposition pathway |
|---|---|
| Target Compound Data | 48.5 kcal mol⁻¹ (concerted formation of 1-dimethylsilylaminosilene via methane elimination) |
| Comparator Or Baseline | HMDSZ: 66.4 kcal mol⁻¹ (concerted production of 1,1-dimethylsilene and trimethylsilylamine) |
| Quantified Difference | 17.9 kcal mol⁻¹ lower for TMDSZ (27% reduction) |
| Conditions | Ab initio calculations, gas-phase model |
Why This Matters
Lower activation barriers translate to higher CVD precursor reactivity, enabling lower deposition temperatures and improved film nucleation, which is critical for temperature-sensitive substrates and throughput.
- [1] Yadav, A., et al. Theoretical Study on the Decomposition Kinetics and Thermochemistry of Tetramethyldisilazane and Hexamethyldisilazane─Formation of Silanimine and Silene Species. J. Phys. Chem. A 2022, 126 (44), 8156–8172. View Source
